molecular formula C10H11FN2O3 B1517939 2-[(Ethylcarbamoyl)amino]-6-fluorobenzoic acid CAS No. 1153395-12-0

2-[(Ethylcarbamoyl)amino]-6-fluorobenzoic acid

Cat. No. B1517939
M. Wt: 226.2 g/mol
InChI Key: DNKWITUQMVGRPV-UHFFFAOYSA-N
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Description

2-[(Ethylcarbamoyl)amino]-6-fluorobenzoic acid, commonly referred to as EFBA, is a chemical compound that has been the subject of significant scientific research. It has a molecular weight of 226.21 . The IUPAC name for this compound is 2-{[(ethylamino)carbonyl]amino}-6-fluorobenzoic acid .


Molecular Structure Analysis

The InChI code for EFBA is 1S/C10H11FN2O3/c1-2-12-10(16)13-7-5-3-4-6(11)8(7)9(14)15/h3-5H,2H2,1H3,(H,14,15)(H2,12,13,16) . This code provides a specific textual representation of the compound’s molecular structure.

It has a high melting point due to its ionic property . It is soluble in water and ethanol (polar solvents) and insoluble in non-polar solvents like benzene, ether, etc .

Scientific Research Applications

  • Summary of the Application: L-Theanine (2-amino-4-(ethylcarbamoyl) butyric acid) is a non-protein amino acid with a special sweet taste, found mainly in its free amino acid form in tea leaves . It has beneficial physiological functions, such as relaxation, cognition improvement, antitumor, antihypertension, nervous system protection, and immune response activation . Therefore, L-theanine is widely applied in medicine, health care, and food industries .
  • Methods of Application or Experimental Procedures: The γ-Glutamylcysteine synthetase (γ-GCS) from Escherichia coli, which catalyzes the formation of L-glutamylcysteine from L-glutamic acid and L-cysteine, was engineered into an L-theanine synthase using L-glutamic acid and ethylamine as substrates . A high-throughput screening method using a 96-well plate was developed to evaluate the L-theanine synthesis reaction . Both site-saturation mutagenesis and random mutagenesis were applied .
  • Results or Outcomes: After three rounds of directed evolution, the best-performing mutant enzyme exhibited significant improvements in L-theanine production and catalytic efficiency for ethylamine, compared with the wild-type enzyme . The final L-theanine production by the mutant reached 30.4±0.3 g/L in 2 hours, with a conversion rate of 87.1%, which has great potential for industrial applications .

Safety And Hazards

EFBA is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

properties

IUPAC Name

2-(ethylcarbamoylamino)-6-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O3/c1-2-12-10(16)13-7-5-3-4-6(11)8(7)9(14)15/h3-5H,2H2,1H3,(H,14,15)(H2,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKWITUQMVGRPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=C(C(=CC=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Ethylcarbamoyl)amino]-6-fluorobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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